molecular formula C28H19ClFN5O B11466385 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11466385
M. Wt: 495.9 g/mol
InChI Key: NYVUNSZFQDPBLS-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features, such as the presence of both chloro and fluoro substituents, which may enhance its biological activity and specificity. Its unique combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C28H19ClFN5O

Molecular Weight

495.9 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C28H19ClFN5O/c29-19-8-11-23-21(14-19)26(17-4-2-1-3-5-17)34-28(32-23)35-27-31-15-22-24(33-27)12-18(13-25(22)36)16-6-9-20(30)10-7-16/h1-11,14-15,18H,12-13H2,(H,31,32,33,34,35)

InChI Key

NYVUNSZFQDPBLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)F

Origin of Product

United States

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